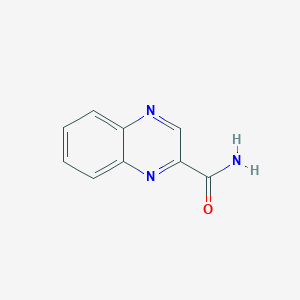
Quinoxaline-2-carboxamide
Vue d'ensemble
Description
Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
This compound has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing this compound as a carrier ligand were synthesized .
Molecular Structure Analysis
The molecular structure of this compound has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .
Chemical Reactions Analysis
This compound has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized using different spectroscopic methods .
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la quinoxaline, y compris la Quinoxaline-2-carboxamide, ont été identifiés comme des agents antinéoplasiques potentiels présentant une cytotoxicité sélective contre diverses lignées de cellules cancéreuses telles que les cellules cancéreuses hépatiques (HepG2), ovariennes (SK-OV-3) et prostatiques (PC-3) .
Applications antimicrobiennes et antivirales
Ces composés présentent une classe prometteuse pour le développement de nouveaux médicaments ciblant les infections bactériennes, ainsi que les maladies virales comme le VIH . Ils ont également démontré leur efficacité contre la tuberculose (TB) et le paludisme .
Traitements des troubles neurologiques
Les dérivés de la quinoxaline ont été utilisés comme anticonvulsivants, des médicaments qui aident à contrôler les crises .
Maladies inflammatoires et auto-immunes
Certains composés de la quinoxaline sont utiles dans le traitement des troubles auto-immuns et des maladies inflammatoires en raison de leurs propriétés anti-inflammatoires .
Maladies cardiovasculaires
Les dérivés de la quinoxaline ont été indiqués pour le traitement des maladies cardiovasculaires, démontrant leur polyvalence dans les applications médicales .
Traitements des troubles métaboliques
Ces composés ont des applications dans le traitement des troubles métaboliques tels que le diabète en raison de leurs propriétés antidiabétiques .
Inhibition enzymatique
Les dérivés de la this compound ont été utilisés comme inhibiteurs enzymatiques, ce qui peut être crucial dans le traitement de diverses maladies. Par exemple, ils ont été utilisés comme inhibiteurs de la phosphatidylinositol 3-kinase (PI3K), ce qui est significatif dans la thérapie du cancer .
Études d'interaction avec l'ADN
La this compound a été utilisée comme ligand porteur dans les composés de platine (ii) pour des études d'interaction avec l'ADN, ce qui est important pour comprendre les interactions médicament-ADN et concevoir de nouveaux médicaments .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoxaline-2-carboxamide is a versatile compound that can bind to various targets . It has been found to interact with DNA and vascular endothelial growth factor receptor (VEGFR) . The compound’s interaction with DNA is particularly significant in its role as a carrier ligand in platinum compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of platinum compounds, this compound forms a bifunctional adduct with two 9-ethylguanine (9-EtG) molecules, substituting the dmso and the chloride ligand . This interaction is more efficient in sterically crowded environments .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its interaction with DNA and VEGFR . The compound’s interaction with DNA can lead to the unwinding of plasmid DNA, showing similar properties to cisplatin . Its interaction with VEGFR, a key player in angiogenesis, could potentially influence cancer progression .
Result of Action
The result of this compound’s action can vary depending on the context. In the case of platinum compounds, the compound’s interaction with DNA leads to the formation of a bifunctional adduct . This interaction can potentially interfere with DNA replication, leading to cytotoxic effects . Additionally, this compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the compound’s interaction with 9-EtG is more efficient in sterically crowded environments . .
Analyse Biochimique
Biochemical Properties
Quinoxaline-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
This compound has been shown to influence cell function in various ways. For example, it has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines . The exact mechanisms by which it influences cell signaling pathways, gene expression, and cellular metabolism are currently being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been reported in the literature, ongoing studies are expected to provide more information on this aspect .
Metabolic Pathways
This compound is involved in various metabolic pathways. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are currently being investigated .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMVNVWQHPASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199774 | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5182-90-1 | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline-2-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrogen bonding and stacking interactions in the binding of echinomycin, a quinoxaline-containing antibiotic, to DNA?
A2: Molecular modeling studies have shown that both hydrogen bonding and stacking interactions are crucial for echinomycin's DNA binding specificity. The alanine residues of echinomycin form hydrogen bonds with the guanine bases within CpG steps, significantly contributing to its binding affinity [, , ]. Additionally, stacking interactions between the quinoxaline-2-carboxamide chromophores of echinomycin and DNA base pairs influence the binding preference for specific flanking sequences. These stacking interactions are affected by the dipole moment and orientation of the DNA base pairs, further contributing to the sequence-specific binding of echinomycin [, ].
Q2: How does the structure of this compound derivatives influence their anti-tuberculosis activity?
A3: Structure-activity relationship (SAR) studies on this compound 1,4-di-N-oxide derivatives have revealed key structural features for anti-tuberculosis activity. A methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are beneficial for activity [, , ]. Additionally, a fluorine atom at the quinoxaline 7-position or the phenyl substituent's para-position enhances potency and selectivity against Mycobacterium tuberculosis [, ].
Q3: What computational chemistry and modeling approaches have been applied to study this compound derivatives?
A4: Several computational techniques have been employed to study these compounds. Docking studies using programs like Dock6 have helped understand the binding mode of this compound derivatives within the active site of target proteins []. Pharmacophore modeling, utilizing software like LigandScout, has aided in identifying key structural features for optimizing antimycobacterial activity []. Furthermore, quantitative structure-activity relationship (QSAR) studies, incorporating descriptors like reduction peak potential, lipophilicity, H-bond donor capacity, and molecular dimension, have been used to predict anti-tuberculosis activity []. Density functional theory (DFT) calculations with the B3LYP functional and lanl2dz basis set have been used to predict the reduction potentials of quinoxaline-di-N-oxide derivatives, correlating them with their anti-tuberculosis activity [].
Q4: What analytical methods are commonly employed for the characterization and quantification of this compound derivatives?
A5: Various spectroscopic techniques are used for structural characterization, including (1)H NMR, (195)Pt NMR, and ESI-MS []. Chromatographic methods like RP-HPLC are employed for determining lipophilicity (log P) and can be a reliable alternative to the shake-flask method for quinoxaline di-N-oxides, which can pose experimental challenges [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

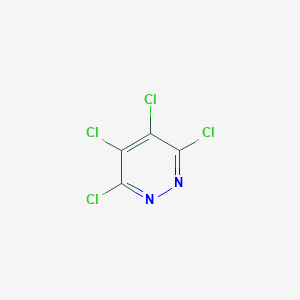
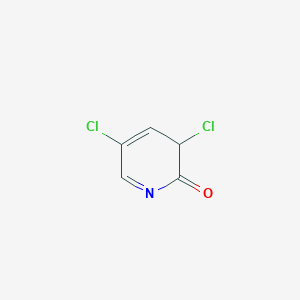
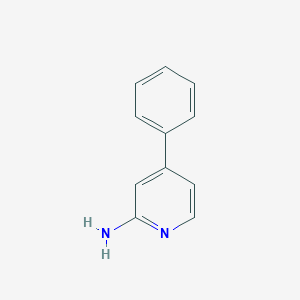
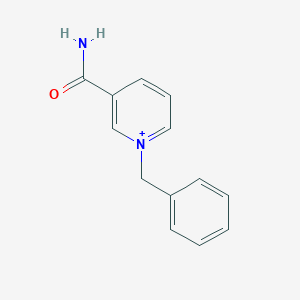
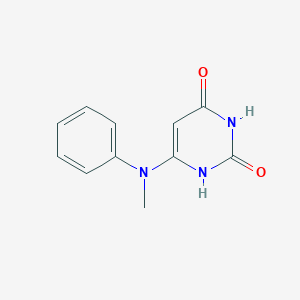
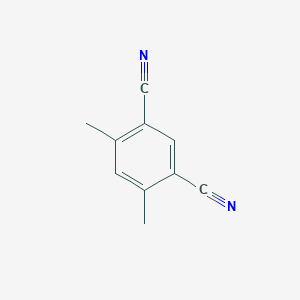

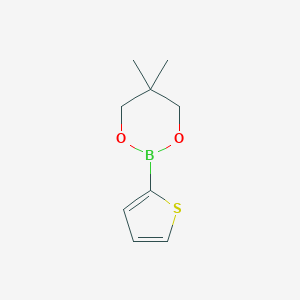
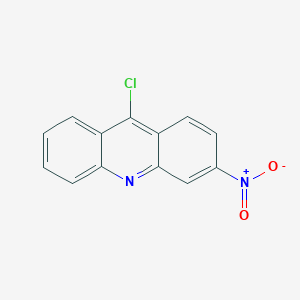
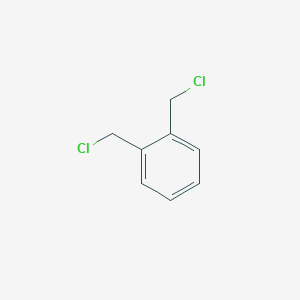
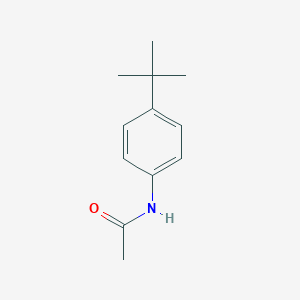
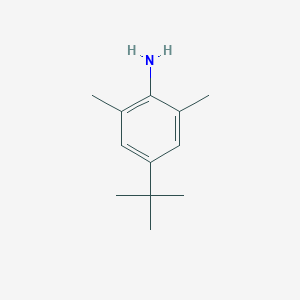
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
